REACTION_CXSMILES
|
CSC.B.[CH3:5][Si:6]([CH3:14])([CH3:13])[CH2:7][CH2:8][CH2:9][C:10](O)=[O:11]>O1CCCC1>[CH3:5][Si:6]([CH3:14])([CH3:13])[CH2:7][CH2:8][CH2:9][CH2:10][OH:11] |f:0.1|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C[Si](CCCC(=O)O)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the standard procedure (methanol, tetramethylethylene diamine) and flash chromatography purification on silica gel
|
Type
|
WASH
|
Details
|
eluted with a 9:1 mixture of hexane and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCCCO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |